4-(2-Methoxyethoxy)-3-methylbenzonitrile
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Overview
Description
4-(2-Methoxyethoxy)-3-methylbenzonitrile is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxyethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 3-methylbenzonitrile
Reagent: 2-methoxyethanol
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening for optimal reaction conditions and catalysts is common to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 4-(2-Methoxyethoxy)-3-methylbenzoic acid
Reduction: 4-(2-Methoxyethoxy)-3-methylbenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Methoxyethoxy)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)benzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
3-Methylbenzonitrile: Lacks the methoxyethoxy group, resulting in different solubility and reactivity.
4-Methoxybenzonitrile: Contains a methoxy group instead of a methoxyethoxy group, leading to different chemical properties.
Uniqueness
4-(2-Methoxyethoxy)-3-methylbenzonitrile is unique due to the presence of both the methoxyethoxy and methyl groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9-7-10(8-12)3-4-11(9)14-6-5-13-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHZEXVCRMODKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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